2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2246646-40-0
Cat. No.: VC11642215
Molecular Formula: C19H21BBrFO3
Molecular Weight: 407.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2246646-40-0 |
|---|---|
| Molecular Formula | C19H21BBrFO3 |
| Molecular Weight | 407.1 g/mol |
| IUPAC Name | 2-[4-[(4-bromo-2-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)12-23-17-10-9-15(21)11-16(17)22/h5-11H,12H2,1-4H3 |
| Standard InChI Key | USKCFULOCKQPQP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Br)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Br)F |
Introduction
Structural and Physicochemical Properties
2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2246736-67-2 , alternative CAS: 2246646-40-0) is a boronic ester derivative characterized by a dioxaborolane core flanked by a substituted phenyl group. The molecular formula is C₁₉H₂₁BBrFO₃, with a molecular weight of 407.08 g/mol . Key structural elements include:
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A 1,3,2-dioxaborolane ring system with four methyl groups at positions 4,4,5,5.
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A 4-((4-bromo-2-fluorophenoxy)methyl)phenyl substituent attached to the boron atom.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | |
| Purity (NMR) | ≥97.0% | |
| Storage | Room temperature | |
| Molecular Formula | C₁₉H₂₁BBrFO₃ | |
| Molecular Weight | 407.08 g/mol |
The compound’s 1H NMR spectrum and LCMS data confirm its structural integrity, with signals consistent with the aromatic protons of the phenoxy group and methylene bridges .
Synthetic Routes and Optimization
General Synthesis Strategy
The compound is synthesized via a multi-step process involving:
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Formation of the dioxaborolane core: Reaction of phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions.
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Introduction of the phenoxy substituent: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the 4-bromo-2-fluorophenoxy group to the phenylboronic ester .
Representative Procedure
A modified protocol from VulcanChem involves:
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Step 1: Pd-catalyzed coupling of 4-bromo-2-fluorophenol with a benzyl halide precursor.
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Step 2: Boronation using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd₂(dba)₃ and XPhos .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos, B₂Pin₂ | Dioxane | 110°C | 76% |
| 2 | KOAc, N₂ atmosphere | DMF | RT | 89% |
Optimization studies highlight the critical role of ligand choice (e.g., XPhos over PPh₃) in enhancing cross-coupling efficiency .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound serves as a boronic acid surrogate in cross-coupling reactions, enabling the formation of biaryl structures. For example, it reacts with aryl halides (e.g., 2,4-dibromopyridine) in the presence of Pd catalysts to yield substituted biphenyl derivatives .
Research Findings and Future Directions
Recent Advances
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Pharmaceutical intermediates: The compound has been utilized to synthesize kinase inhibitors and antimicrobial agents.
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Material science: Its derivatives show potential in organic light-emitting diodes (OLEDs) due to their electron-transport properties .
Challenges and Opportunities
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